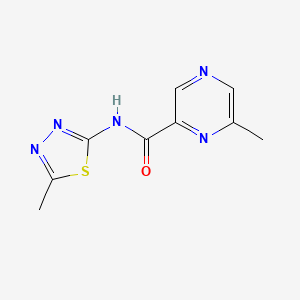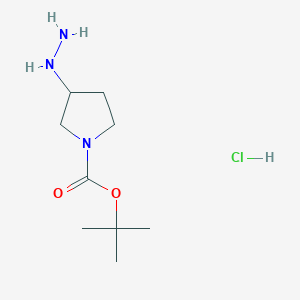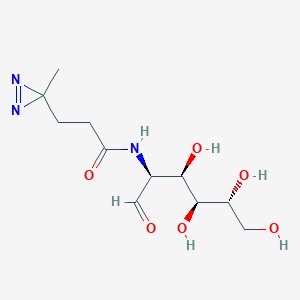![molecular formula C17H14N2O7S2 B2750611 N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide CAS No. 324773-70-8](/img/structure/B2750611.png)
N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical processes .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Aplicaciones Científicas De Investigación
Biosynthesis and Metabolism
The metabolism of N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide and its derivatives has been a subject of interest due to their transformation into various metabolites in biological systems. For instance, studies have shown the conversion of related compounds into metabolites through processes like hydroxylation and conjugation with glucuronic and sulfuric acids in organisms like rats and guinea pigs, demonstrating the compound's metabolic pathways and potential for producing specific metabolites useful in understanding carcinogenic mechanisms and detoxification processes (Weisburger et al., 1959; Grantham, 1967).
Synthetic and Structural Applications
Research has also delved into the synthesis and structural analysis of compounds containing sulfonamide groups, offering insights into their potential applications in drug design and development. For example, a study reported the synthesis, characterization, and antibacterial activity of Schiff bases derived from sulfanilamides, highlighting their relevance in the development of new antimicrobial agents (Salehi et al., 2016).
Biological Activities
Compounds similar to this compound have been studied for their biological activities, including antimicrobial effects and enzyme inhibition. These studies contribute to understanding the therapeutic potential and mechanism of action of sulfonamide derivatives in treating various diseases. For instance, research on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety indicates promising antimicrobial properties (Darwish et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of N-{[7-(acetamidosulfonyl)-9-oxo-9H-fluoren-2-yl]sulfonyl}acetamide, also known as N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide or Oprea1_391907, are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication .
Mode of Action
This compound acts as a competitive inhibitor of DHFR . By binding to the active site of DHFR, it prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition disrupts DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the production of thymidine monophosphate, a precursor of the DNA nucleotide thymidine . This disruption of the folic acid pathway leads to a halt in DNA synthesis and cell replication .
Pharmacokinetics
Similar sulfonamide derivatives are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of DHFR and subsequent disruption of DNA synthesis lead to cell death . This makes the compound potentially useful in treating conditions characterized by rapid cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to bind to DHFR . Additionally, the presence of other drugs or substances that also bind to DHFR could potentially affect the compound’s efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S2/c1-9(20)18-27(23,24)11-3-5-13-14-6-4-12(28(25,26)19-10(2)21)8-16(14)17(22)15(13)7-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOFMVSWUTPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)


![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)

